![molecular formula C11H8F2N2O B1531746 1-(2,5-difluorobenzyl)-1H-imidazole-4-carbaldehyde CAS No. 1698335-21-5](/img/structure/B1531746.png)
1-(2,5-difluorobenzyl)-1H-imidazole-4-carbaldehyde
Overview
Description
1-(2,5-Difluorobenzyl)-1H-imidazole-4-carbaldehyde (DFBIMCA) is an important chemical compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of laboratory experiments, including the synthesis of new compounds, the study of the mechanism of action, and the investigation of biochemical and physiological effects.
Scientific Research Applications
Copper-catalyzed Synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes
A study by Li et al. (2015) developed a practical synthesis method for 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method features aldehyde preservation, the use of inexpensive catalysts, high atom economy, and mild conditions, highlighting its utility in organic synthesis and potential relevance to the compound of interest (Li et al., 2015).
Efficient Access to N-heterocyclic Carbenes
Hutt and Aron (2011) reported a three-component coupling reaction providing an efficient method for preparing N-heterocyclic carbenes (NHCs). This method allows for the incorporation of diverse functionality and chiral substituents, showcasing the versatility of NHCs in catalytic applications and potentially relevant synthetic pathways related to the compound of interest (Hutt & Aron, 2011).
Catalysis by N-heterocyclic Carbenes
Bode and Sohn (2007) developed a catalytic method for the direct synthesis of carboxylic acid amides from amines and α-functionalized aldehydes using N-heterocyclic carbene catalysts and imidazole. This study underscores the catalytic prowess of NHCs in facilitating redox amidations, which may be applicable in reactions involving similar compounds (Bode & Sohn, 2007).
properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]imidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-1-2-11(13)8(3-9)4-15-5-10(6-16)14-7-15/h1-3,5-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDVMOVNFRBJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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